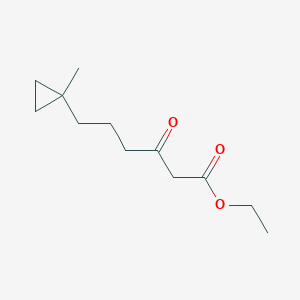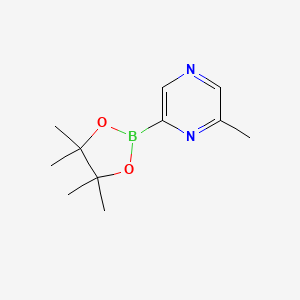
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona es un compuesto orgánico perteneciente a la clase de las quinolinas. Las quinolinas son compuestos orgánicos aromáticos heterocíclicos con una amplia gama de aplicaciones en química medicinal, ciencia de materiales y síntesis orgánica. Este compuesto en particular se caracteriza por su estructura única, que incluye un núcleo de tetrahidroquinolina sustituido con grupos trimetilo y un grupo etanona.
Métodos De Preparación
La síntesis de 1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de anilina con acetona en presencia de un catalizador, seguida de ciclización y posteriores modificaciones de los grupos funcionales. Los métodos de producción industrial a menudo emplean catalizadores modificados con metales, como zinc, estaño o ácido tungstofosfórico intercambiado con cobre soportado en γ-Al2O3, para mejorar la eficiencia y el rendimiento de la reacción .
Análisis De Reacciones Químicas
1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina con mayor aromaticidad.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un grupo alcohol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Medicina: Se están explorando sus propiedades antioxidantes para aplicaciones terapéuticas.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, sus efectos neuroprotectores se atribuyen a su capacidad para mejorar el sistema antioxidante, normalizar la actividad de la chaperona y suprimir la apoptosis. El compuesto activa enzimas antioxidantes y enzimas generadoras de NADPH, lo que lleva a una reducción del estrés oxidativo y la inhibición de los procesos apoptóticos .
Comparación Con Compuestos Similares
1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona se puede comparar con otros compuestos similares, como:
6-Hidroxi-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina: Este compuesto también exhibe propiedades neuroprotectoras y se utiliza en aplicaciones de investigación similares.
1,1,6-Trimetil-1,2,3,4-tetrahidronaftaleno: Conocido por su uso en aplicaciones industriales, este compuesto comparte similitudes estructurales pero difiere en sus grupos funcionales específicos y aplicaciones.
La singularidad de 1-(1,4,4-Trimetil-1,2,3,4-tetrahidroquinolin-6-il)etanona radica en su patrón de sustitución específico y la presencia del grupo etanona, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
88579-24-2 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-(1,4,4-trimethyl-2,3-dihydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)11-5-6-13-12(9-11)14(2,3)7-8-15(13)4/h5-6,9H,7-8H2,1-4H3 |
Clave InChI |
HXVMRSPZWJJPKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N(CCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
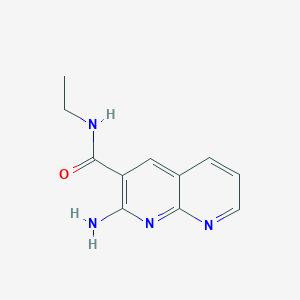
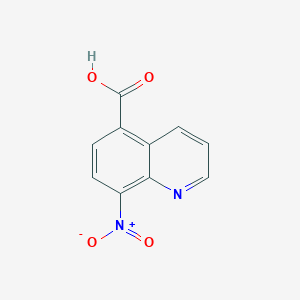

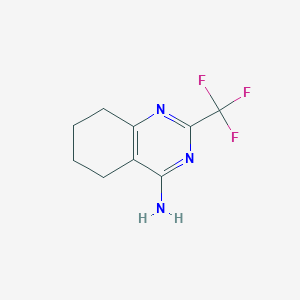
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
